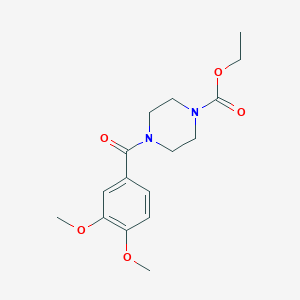![molecular formula C20H23N3OS B11616118 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone](/img/structure/B11616118.png)
2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone: is a complex organic compound that features a unique combination of pyrimidine and quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylpyrimidine-2-thiol with 2,2,4,6-tetramethylquinoline-1(2H)-one under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the quinoline ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents like halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-methylpyrimidin-2-yl)sulfanyl]acetohydrazide
- Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate
Uniqueness
2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone is unique due to its combination of pyrimidine and quinoline moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H23N3OS |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
2-(4-methylpyrimidin-2-yl)sulfanyl-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C20H23N3OS/c1-13-6-7-17-16(10-13)14(2)11-20(4,5)23(17)18(24)12-25-19-21-9-8-15(3)22-19/h6-11H,12H2,1-5H3 |
Clave InChI |
LBXNEHOCUKTHFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CSC3=NC=CC(=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11616035.png)
![(5Z)-3-(4-fluorobenzyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11616038.png)
![Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11616043.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616058.png)
![(4Z)-1-(3-chlorophenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11616061.png)
![ethyl (5Z)-2-[(4-nitrophenyl)amino]-4-oxo-5-(2,3,4-trimethoxybenzylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11616068.png)
![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazino]propanamide](/img/structure/B11616071.png)
![(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)(4-chlorophenyl)methanone](/img/structure/B11616073.png)

![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11616078.png)
![(3E)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide](/img/structure/B11616082.png)
![methyl [6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11616094.png)
![N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide](/img/structure/B11616095.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11616108.png)
